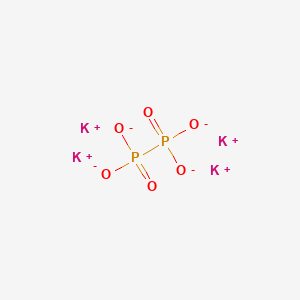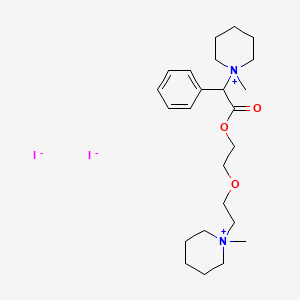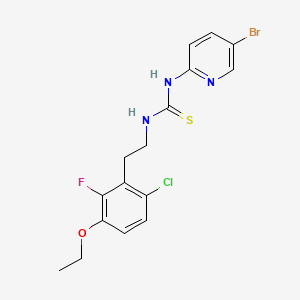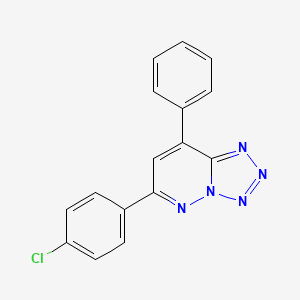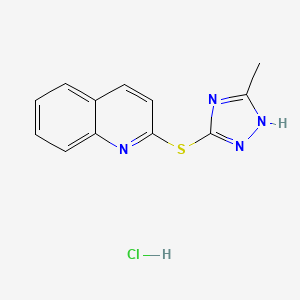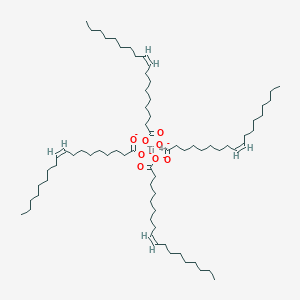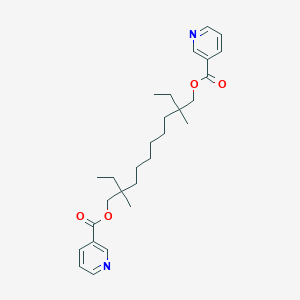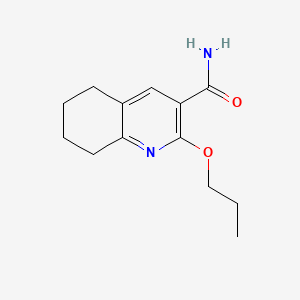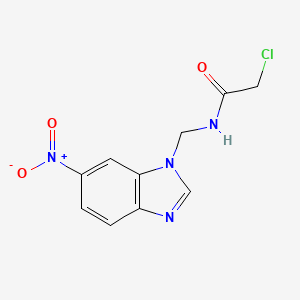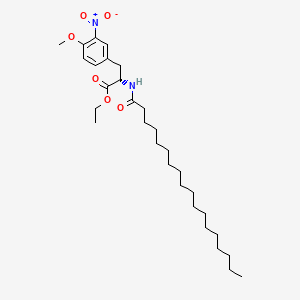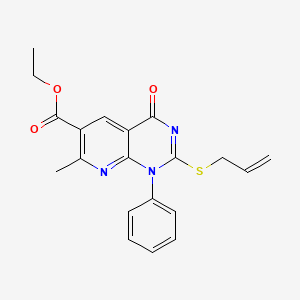
Pyrido(2,3-d)pyrimidine-6-carboxylic acid, 1,4-dihydro-7-methyl-4-oxo-1-phenyl-2-(2-propenylthio)-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrido(2,3-d)pyrimidine-6-carboxylic acid, 1,4-dihydro-7-methyl-4-oxo-1-phenyl-2-(2-propenylthio)-, ethyl ester is a complex organic compound belonging to the pyrimidine derivatives family
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrido(2,3-d)pyrimidine core. One common approach is the condensation of appropriate precursors, such as aminopyridines and β-diketones, under acidic or basic conditions. Subsequent steps may include alkylation, oxidation, and esterification reactions to introduce the desired functional groups.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability. Additionally, purification techniques such as recrystallization, chromatography, and distillation are used to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.
Addition: Electrophilic addition reactions may involve halogens or other electrophiles.
Major Products Formed:
Oxidation: Formation of carboxylic acids, ketones, or alcohols.
Reduction: Production of alcohols or amines.
Substitution: Introduction of alkyl or aryl groups.
Addition: Formation of halogenated or other substituted derivatives.
Aplicaciones Científicas De Investigación
This compound has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Employed in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit enzymes such as thymidylate synthase, which is crucial for DNA biosynthesis. This inhibition can lead to the disruption of cancer cell growth and proliferation.
Comparación Con Compuestos Similares
This compound is unique compared to other pyrimidine derivatives due to its specific structural features and functional groups. Similar compounds include:
Pyrido(2,3-d)pyrimidine-6-carboxylic acid, 1,4-dihydro-7-methyl-4-oxo-1-phenyl-2-(2-propenylthio)-, methyl ester
Pyrido(2,3-d)pyrimidine-6-carboxylic acid, 1,4-dihydro-7-methyl-4-oxo-1-phenyl-2-(2-propenylthio)-, butyl ester
These compounds share the pyrido(2,3-d)pyrimidine core but differ in their ester groups, leading to variations in their chemical properties and biological activities.
Propiedades
Número CAS |
126209-80-1 |
|---|---|
Fórmula molecular |
C20H19N3O3S |
Peso molecular |
381.4 g/mol |
Nombre IUPAC |
ethyl 7-methyl-4-oxo-1-phenyl-2-prop-2-enylsulfanylpyrido[2,3-d]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C20H19N3O3S/c1-4-11-27-20-22-18(24)16-12-15(19(25)26-5-2)13(3)21-17(16)23(20)14-9-7-6-8-10-14/h4,6-10,12H,1,5,11H2,2-3H3 |
Clave InChI |
IUGPHRLSMSKZOH-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(N=C2C(=C1)C(=O)N=C(N2C3=CC=CC=C3)SCC=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



